molecular formula C14H8F3N3O2 B1613286 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole CAS No. 395099-31-7

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole

Cat. No.: B1613286
CAS No.: 395099-31-7
M. Wt: 307.23 g/mol
InChI Key: SRAAXKYMNRBGKA-UHFFFAOYSA-N
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Description

Structural Characterization of 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole, accurately reflecting its structural composition and substitution pattern. The molecular formula C₁₄H₈F₃N₃O₂ indicates a complex heterocyclic structure containing fourteen carbon atoms, eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined as 307.23 grams per mole, positioning this compound within the mid-range molecular weight category for pharmaceutical applications.

The Chemical Abstracts Service registry number 395099-31-7 provides a unique identifier for this compound in chemical databases and literature. The structural formula reveals a bicyclic indazole core system substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a nitro group. This substitution pattern creates a highly functionalized aromatic system with significant electronic effects arising from the electron-withdrawing nature of both substituents.

The InChI (International Chemical Identifier) string InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(20(21)22)4-5-12(11)18-19-13/h1-7H,(H,18,19) provides a standardized representation of the molecular structure, enabling precise identification across different chemical databases and computational platforms. The Simplified Molecular Input Line Entry System representation C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)N+[O-] offers an alternative linear notation that captures the complete connectivity pattern of the molecule.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound and related compounds reveals significant insights into molecular packing and intermolecular interactions. Studies on related fluorinated indazole derivatives demonstrate that compounds containing trifluoromethyl substituents exhibit unique crystallization patterns characterized by helical arrangements with three-fold screw axes. These structural arrangements arise from the interplay between hydrogen bonding interactions and aromatic stacking forces, influenced by the electron-withdrawing properties of the fluorine atoms.

The indazole core adopts a planar geometry, consistent with the aromatic character of the fused ring system. The 3-(trifluoromethyl)phenyl substituent typically exhibits a non-coplanar orientation relative to the indazole plane, with dihedral angles ranging from 30 to 60 degrees depending on crystal packing forces and intermolecular interactions. This conformational preference minimizes steric clashes between the bulky trifluoromethyl group and the indazole nitrogen atoms while maintaining optimal π-π stacking interactions between aromatic rings.

Single-crystal X-ray diffraction studies on structurally related compounds reveal characteristic intermolecular hydrogen bonding patterns involving the indazole nitrogen-hydrogen functionality. These hydrogen bonds typically form catemer or dimer arrangements, with nitrogen-nitrogen distances ranging from 2.89 to 2.99 Angstroms and hydrogen bond angles between 142 and 177 degrees. The nitro group participates in additional weak interactions, contributing to the overall crystal stability through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic signature of this compound exhibits characteristic patterns that enable unambiguous structural identification. In the proton nuclear magnetic resonance spectrum, the indazole aromatic protons appear as distinct multiplets in the range of 7.5 to 8.5 parts per million, reflecting the deshielding effects of the nitrogen atoms and electron-withdrawing substituents.

The proton at the 4-position of the indazole ring typically resonates as a doublet around 8.2 to 8.4 parts per million, showing coupling with the adjacent 6-position proton. The 6-position proton appears as a doublet of doublets between 7.7 and 7.9 parts per million, exhibiting coupling to both the 4-position and 7-position protons. The 7-position proton resonates as a doublet in the range of 7.5 to 7.6 parts per million.

Position Chemical Shift (ppm) Multiplicity Coupling Pattern
H-4 (Indazole) 8.2-8.4 Doublet J = 8.5-9.0 Hz
H-6 (Indazole) 7.7-7.9 Doublet of doublets J = 8.5-9.0, 1.0-1.5 Hz
H-7 (Indazole) 7.5-7.6 Doublet J = 8.5-9.0 Hz
Phenyl protons 7.6-7.9 Multiplet Complex coupling

The 3-(trifluoromethyl)phenyl substituent contributes multiple aromatic signals in the 7.6 to 7.9 parts per million region, with the meta and para protons appearing as overlapping multiplets. The ortho protons to the trifluoromethyl group typically show characteristic chemical shifts influenced by the strong electron-withdrawing effect of the fluorine atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The trifluoromethyl carbon appears as a characteristic quartet around 123-125 parts per million due to carbon-fluorine coupling. The indazole carbon atoms exhibit chemical shifts ranging from 110 to 150 parts per million, with the carbon bearing the nitro group showing significant deshielding effects.

Infrared and Raman Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups in this compound. The nitro group exhibits strong, characteristic stretching vibrations at approximately 1520-1530 cm⁻¹ for the asymmetric stretch and 1340-1350 cm⁻¹ for the symmetric stretch. These frequencies are consistent with the electron-deficient aromatic environment surrounding the nitro substituent.

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the indazole nitrogen-hydrogen stretch typically occurs around 3200-3300 cm⁻¹. The trifluoromethyl group contributes strong carbon-fluorine stretching vibrations in the range of 1100-1300 cm⁻¹, with multiple bands reflecting the different vibrational modes of the three carbon-fluorine bonds.

Functional Group Frequency Range (cm⁻¹) Assignment
N-H stretch 3200-3300 Indazole NH
Aromatic C-H 3000-3100 Aromatic CH stretches
Nitro asymmetric 1520-1530 NO₂ asymmetric stretch
Nitro symmetric 1340-1350 NO₂ symmetric stretch
C-F stretch 1100-1300 Trifluoromethyl CF bonds
Aromatic C=C 1450-1600 Aromatic ring vibrations

Raman spectroscopy complements the infrared data by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes. The indazole ring breathing modes typically appear around 1000-1200 cm⁻¹, while the aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The trifluoromethyl group exhibits strong Raman activity, with characteristic bands corresponding to carbon-fluorine stretching and bending modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its fragmentation behavior and molecular ion stability. The molecular ion peak appears at m/z 307, corresponding to the molecular weight of the compound. This peak typically exhibits moderate intensity due to the stabilizing effect of the aromatic system and the electron-withdrawing substituents.

The base peak in the mass spectrum often corresponds to the loss of the nitro group, appearing at m/z 261, representing the [M-NO₂]⁺ fragment. This fragmentation pattern is characteristic of nitroaromatic compounds and reflects the relative weakness of the carbon-nitrogen bond in the presence of the electron-withdrawing nitro group. Additional significant fragments include the loss of the trifluoromethyl group, producing ions at m/z 238, and the combined loss of both nitro and trifluoromethyl functionalities.

Fragment Ion m/z Value Relative Intensity Assignment
[M]⁺ 307 40-60% Molecular ion
[M-NO₂]⁺ 261 80-100% Loss of nitro group
[M-CF₃]⁺ 238 30-50% Loss of trifluoromethyl
[M-NO₂-CF₃]⁺ 192 20-40% Loss of both substituents
[Indazole]⁺ 118 15-25% Indazole core

The fragmentation pathway typically involves initial loss of the nitro group, followed by secondary fragmentations of the remaining aromatic system. The trifluoromethyl phenyl portion can undergo further fragmentation with loss of fluorine atoms, producing characteristic patterns that aid in structural confirmation. High-resolution mass spectrometry enables precise mass determination, confirming the molecular formula and providing accurate mass measurements for fragment ions.

Properties

IUPAC Name

5-nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(20(21)22)4-5-12(11)18-19-13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAAXKYMNRBGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626013
Record name 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395099-31-7
Record name 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazone Formation and Cyclization

Methodology :

  • Step 1 : Arylhydrazone formation from 2-fluoro-5-nitroacetophenone (or analogous carbonyl compounds) with hydrazine hydrate.
  • Step 2 : Base-mediated cyclization (e.g., K₂CO₃ in DMF at 90°C) to form the indazole core.

Key Data :

Parameter Value Source
Reaction time (Step 2) 2–26 hours
Yield (optimized) 50–67%
Solvent DMF or n-butanol

Applicability :

  • Suitable for introducing electron-withdrawing groups (e.g., nitro) at position 5.
  • The 3-(trifluoromethyl)phenyl group can be introduced via pre-functionalized hydrazones or post-cyclization coupling.

Transition Metal-Catalyzed C–H Amination

Methodology :

  • Palladium/Iodine-mediated : Cyclization of diaryl hydrazones using iodine/KI/NaOAc.
  • Silver-mediated : AgNTf₂/Cu(OAc)₂-promoted intramolecular oxidative C–H amination of α-ketoester-derived hydrazones.

Key Data :

Condition Details Yield Source
AgNTf₂ (3 equiv) 1,2-Dichloroethane, 80°C 73–97%
I₂/KI/NaOAc Room temperature, 12 hours 60–85%

Advantages :

  • High functional group tolerance for nitro and trifluoromethyl groups.
  • Avoids pre-functionalized starting materials.

Copper-Catalyzed Coupling

Methodology :

  • Ullmann-type coupling of 3-bromo-5-nitro-1H-indazole with 3-(trifluoromethyl)phenylboronic acid using CuI/8-hydroxyquinoline.

Key Data :

Parameter Value Source
Catalyst system CuI, 8-hydroxyquinoline
Solvent n-Butanol
Temperature 165°C, 4 hours
Yield 67%

Challenges :

  • Requires brominated indazole precursor.
  • High temperatures may limit compatibility with nitro groups.

One-Pot Multistep Synthesis

Methodology :

  • Combines hydrazone formation, cyclization, and functionalization in a single pot. Example from patent literature:
    • React 3-bromo-5-trifluoromethylaniline with 4-methylimidazole under Cu catalysis.
    • Acidic workup to isolate the indazole hydrochloride.

Optimized Conditions :

Component Amount Role
CuI 10 mol% Catalyst
K₃PO₄ 1.2 equiv Base
Solvent n-Butanol Reaction medium

Yield : 50–67%.

Comparative Analysis of Methods

Method Advantages Limitations
Hydrazone cyclization Simple, scalable Moderate yields
C–H amination (Ag/Cu) High regioselectivity Requires specialized ligands
Copper coupling Direct functionalization Precursor synthesis needed
One-pot synthesis Streamlined process Sensitivity to reaction conditions

Key Research Findings

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-3-(3-(trifluoromethyl)phenyl)-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole has been studied for its potential pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that derivatives of nitroindazoles exhibit trichomonacidal properties against Trichomonas vaginalis, showing efficacy at concentrations as low as 10 µg/mL .
  • Antineoplastic Properties : Several studies have demonstrated moderate antineoplastic activity against human cancer cell lines, such as TK-10 and HT-29. The compound's ability to induce apoptosis through bioreduction of the nitro group contributes to its anticancer potential .

Biological Mechanisms

The mechanism of action involves:

  • Bioreduction : The nitro group can be reduced to reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Target Interaction : The trifluoromethyl group increases the compound's affinity for various biological targets, enhancing its pharmacological efficacy.

Industrial Applications

In addition to medicinal uses, this compound is being explored in industrial applications:

  • Agrochemicals : Its unique chemical properties make it suitable for developing novel agrochemical agents.
  • Pharmaceutical Intermediates : It serves as a building block for synthesizing more complex pharmaceutical compounds .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of various indazole derivatives against Trichomonas vaginalis. Results indicated that compounds with both nitro and trifluoromethyl substituents exhibited superior activity compared to their counterparts lacking these groups .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that this compound induces apoptosis at specific concentrations, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

The structural and electronic properties of 5-nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole can be contextualized by comparing it to analogs with variations in substituent positions, functional groups, and planarity. Key findings from crystallographic and synthetic studies are summarized below.

Structural and Crystallographic Comparisons

A study on 3-(4-methylphenyl)-6-nitro-1H-indazole (C₁₄H₁₁N₃O₂) revealed that the indazole core remains planar, with the nitro group twisted out of the plane by 3–6° due to steric and electronic effects. The 4-methylphenyl substituent is inclined at 12.94° relative to the indazole plane, suggesting moderate steric hindrance . In contrast, the 3-(trifluoromethyl)phenyl group in the target compound likely induces greater steric and electronic effects due to the bulkier CF₃ group and its electron-withdrawing nature.

Table 1: Structural Comparison of Nitro-Substituted Indazoles

Compound Molecular Formula Substituent Position Nitro Torsion Angle Planarity of Indazole Core Key Structural Feature
This compound C₁₄H₈F₃N₃O₂ 5-NO₂, 3-CF₃Ph Not reported Planar (assumed) CF₃ enhances hydrophobicity
3-(4-Methylphenyl)-6-nitro-1H-indazole C₁₄H₁₁N₃O₂ 6-NO₂, 4-MePh 3–6° Planar MePh inclined at 12.94°
7-Nitro-1H-indazol-3-ol C₇H₅N₃O₃ 7-NO₂, 3-OH 3–6° Planar Hydroxy group increases polarity
Electronic and Functional Group Effects
  • Nitro Group Position : The 5-nitro substituent in the target compound vs. 6-nitro in 3-(4-methylphenyl)-6-nitro-1H-indazole alters electron distribution. Nitro groups at meta positions (e.g., 5- or 6-) may influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
  • Trifluoromethyl vs.
Physicochemical Properties
  • Hydrophobicity : The trifluoromethyl group in the target compound increases logP compared to the hydroxy-substituted 7-nitro-1H-indazol-3-ol , which is more polar .
  • Thermal Stability : The strong C-F bonds in the CF₃ group may improve thermal stability relative to methyl or hydroxy analogs.

Research Implications and Gaps

  • Structural Data: X-ray crystallography using tools like WinGX or ORTEP (as noted in ) is needed to confirm the planarity and torsion angles of the target compound.

Biological Activity

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H8F3N3O2C_{14}H_{8}F_{3}N_{3}O_{2}. The compound features a nitro group at the 5-position and a trifluoromethyl group attached to a phenyl ring at the 3-position of the indazole core. This configuration enhances its lipophilicity and influences its interaction with biological targets, facilitating membrane permeability and cellular uptake .

The mechanism of action for this compound involves several pathways:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
  • Target Interaction : The trifluoromethyl group increases the compound's affinity for various biological targets, enhancing its pharmacological efficacy .

Pharmacological Effects

Research has demonstrated that compounds within the indazole class, particularly those with nitro and trifluoromethyl substituents, exhibit significant biological activities. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of nitroindazoles possess trichomonacidal properties against Trichomonas vaginalis, with notable efficacy observed at concentrations as low as 10 µg/mL .
  • Antineoplastic Properties : Several derivatives have exhibited moderate antineoplastic activity against human cancer cell lines such as TK-10 and HT-29 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in substituents at different positions on the indazole ring can significantly alter its pharmacological profile. A comparative analysis is presented in Table 1 below.

Compound NameStructural FeaturesNotable Biological Activity
5-Nitro-1H-indazoleNitro group at position 5Moderate cytotoxicity
6-Nitro-1-(4-trifluoromethyl)phenyl-1H-indazoleNitro at position 6Enhanced reactivity
5-Chloro-3-(trifluoromethyl)phenyl-1H-indazoleChlorine instead of nitroVarying antimicrobial activity
5-Amino-3-(trifluoromethyl)phenyl-1H-indazoleAmino group instead of nitroPotentially different pharmacological properties

Study on Anticancer Activity

A recent study evaluated the anticancer potential of various indazole derivatives, including this compound. The study reported IC50 values indicating potent inhibition of cancer cell proliferation. For example, certain derivatives demonstrated IC50 values less than 100 nM against specific cancer cell lines .

Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects associated with nitric oxide (NO) formation from nitroindazoles. The study highlighted that some derivatives could induce neurotoxicity via NO-mediated pathways, suggesting a dual role in therapeutic applications and potential toxicity .

Q & A

Q. What computational tools model its interactions with biological targets?

  • Methodological Answer :
  • Molecular dynamics simulations : Use GROMACS to study binding pocket dynamics over time.
  • Pharmacophore modeling : Generate 3D pharmacophores with MOE to align key functional groups (nitro, CF₃) with target active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
Reactant of Route 2
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5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole

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